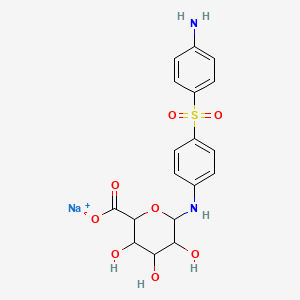

Dapsone N-beta-D-Glucuronide Sodium Salt

Description

General Principles of Phase II Metabolism

Phase II metabolism, also known as conjugation, is the second phase of drug and xenobiotic metabolism. usmlestrike.com Following Phase I, where polar groups are added or exposed on a molecule, Phase II reactions conjugate these groups with endogenous polar molecules. drughunter.com This process significantly increases the water-solubility and molecular weight of the xenobiotic, making it less lipophilic and more readily excretable from the body, typically via urine or bile. drughunter.comtreeoflighthealth.com

The primary types of Phase II biotransformations include:

Glucuronidation: Conjugation with glucuronic acid.

Sulfonation: Conjugation with a sulfonate group.

Acetylation: Addition of an acetyl group.

Methylation: Addition of a methyl group.

Glutathione Conjugation: Conjugation with the tripeptide glutathione. drughunter.commdpi.com

Amino Acid Conjugation: Conjugation with amino acids. drughunter.com

These reactions are catalyzed by a diverse group of enzymes known as transferases. wikipedia.org By converting xenobiotics into more hydrophilic and often less toxic forms, Phase II metabolism plays a central role in the body's defense against potentially harmful substances. usmlestrike.comnih.gov

Overview of Glucuronidation as a Major Conjugation Pathway

Among the various Phase II reactions, glucuronidation is the most common and one of the most important pathways for the metabolism of a vast number of drugs, endogenous compounds (like bilirubin (B190676) and steroid hormones), and other xenobiotics. nih.govrsc.orgstudysmarter.co.uk This reaction involves the transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate. wikipedia.orguef.fi The reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but are also present in other tissues like the intestine, kidneys, and brain. wikipedia.orgijpcbs.comxcode.life

Role in Xenobiotic Detoxification and Elimination

Glucuronidation is a critical detoxification process. treeoflighthealth.comnih.gov By attaching a highly polar glucuronic acid molecule to a xenobiotic, the body effectively neutralizes its biological activity and prepares it for removal. ijpcbs.comxcode.life This conjugation is essential for the metabolic clearance of approximately 40-70% of clinically used drugs. xcode.life The resulting glucuronide conjugates are typically inactive and less toxic than the parent compounds. xcode.life This pathway is vital for processing a wide array of substances, including environmental toxins, carcinogens, and pharmaceuticals, thereby protecting the body from their potentially harmful effects. treeoflighthealth.comxcode.life

Impact on Compound Polarity and Excretion

The addition of the glucuronic acid group, which is rich in hydroxyl groups and contains a carboxyl group, dramatically increases the hydrophilicity (water solubility) of the xenobiotic. wikipedia.orgijpcbs.com Lipophilic (fat-soluble) compounds, which can readily cross cell membranes and accumulate in tissues, are transformed into polar, water-soluble glucuronides. ijpcbs.comresearchgate.net These glucuronide metabolites are often negatively charged and cannot easily diffuse back across cellular membranes. nih.gov Their increased polarity facilitates their transport in the blood and subsequent elimination from the body through the kidneys (in urine) or the liver (in bile and then feces). treeoflighthealth.comrsc.orgwikipedia.org This enhanced excretion prevents the accumulation of foreign substances to toxic levels.

Significance of N-Glucuronidation in Drug Metabolism

While glucuronidation commonly occurs at oxygen (O-glucuronidation) or sulfur (S-glucuronidation) atoms, the conjugation at a nitrogen atom (N-glucuronidation) is a particularly significant pathway for drugs and other xenobiotics containing amine functional groups. jove.com

Formation of N-Glucuronide Metabolites from Amine-Containing Xenobiotics

Many xenobiotics, including primary, secondary, and tertiary amine-containing compounds, undergo N-glucuronidation. nih.gov This reaction can lead to the formation of N-glucuronides from aromatic amines, some of which are known carcinogens, or from various therapeutic drugs. nih.govpsu.edu For drugs with primary amine groups, such as dapsone (B1669823), or secondary amines, this is a recognized metabolic pathway. nih.govpsu.edu The metabolism of tertiary amine-containing drugs can result in the formation of quaternary ammonium-linked glucuronides, a unique pathway that is highly dependent on the species. nih.govpsu.edu In humans, specific UGT enzymes, such as UGT1A3 and UGT1A4, are known to catalyze the N-glucuronidation of various amine substrates. nih.govnih.gov

Contextualizing Dapsone N-beta-D-Glucuronide Sodium Salt within N-Glucuronidation Research

Dapsone, an antibiotic with anti-inflammatory properties, is a primary aromatic amine. Its metabolism prominently features N-glucuronidation. This compound is the resulting Phase II metabolite. The formation of this N-glucuronide is a key step in the detoxification and elimination of dapsone. nih.govpsu.edu Studying this specific metabolite provides valuable insights into the broader mechanisms of N-glucuronidation. It serves as a critical reference standard in pharmacological and toxicological research, particularly for analyzing the metabolic fate of dapsone and other amine-containing drugs.

Data Tables

Table 1: Key Enzymes in Phase II Metabolism

| Conjugation Reaction | Enzyme Family | Endogenous Substrate |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid |

| Sulfonation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) |

| Acetylation | N-acetyltransferases (NATs) | Acetyl-Coenzyme A |

| Methylation | Methyltransferases (MTs) | S-adenosylmethionine (SAM) |

This table summarizes the major Phase II conjugation reactions, the enzyme families that catalyze them, and the endogenous molecules that are transferred.

Table 2: Properties of Dapsone and its N-Glucuronide Metabolite

| Property | Dapsone (Parent Drug) | This compound |

|---|---|---|

| CAS Number | 80-08-0 | 54749-81-4 |

| Molecular Formula | C12H12N2O2S | C18H19N2NaO8S |

| Molecular Weight | 248.30 g/mol | 446.41 g/mol |

| Water Solubility | Practically insoluble | High (due to glucuronic acid and salt form) |

| Metabolic Phase | N/A (Parent Compound) | Phase II Metabolite |

| Primary Role | Pharmacologically active agent | Detoxified, excretable metabolite |

This table compares the physicochemical and metabolic properties of the parent drug, Dapsone, with its major Phase II metabolite, this compound.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H19N2NaO8S |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |

InChI Key |

VWMSHVANJJMJPO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Synthesis and Preparation of Dapsone N Beta D Glucuronide for Research Applications

Chemical Synthesis Methodologies

Chemical synthesis provides a robust and scalable approach for producing Dapsone (B1669823) N-beta-D-Glucuronide, allowing for precise control over the reaction and the introduction of labels for analytical purposes.

Strategies for Glycosylation and Conjugate Formation

The core of the chemical synthesis of Dapsone N-beta-D-Glucuronide is the formation of a covalent bond between the nitrogen atom of dapsone's amino group and the anomeric carbon of glucuronic acid, a process known as N-glycosylation. acs.org

One advanced and efficient method for achieving this is the Buchwald–Hartwig coupling reaction. acs.org This strategy facilitates the diastereoselective synthesis of the anomeric C-N bond, yielding the desired β-selective N-glycoside. acs.orgacs.org The reaction typically employs a glycosyl chloride as the donor for the glucuronic acid moiety and is catalyzed by an inexpensive copper(I) catalyst under mild, ligand-free conditions. acs.orgacs.org This approach is noted for its practicality and has been successfully applied to the late-stage functionalization of complex amine derivatives like dapsone. acs.org

The conjugation of dapsone to macromolecular systems has also been explored to create polymer-drug conjugates with controlled release properties. nih.gov This involves functionalizing dapsone with a reactive moiety, such as methacrylamide, which can then be polymerized. nih.gov While this creates a different type of conjugate, the underlying principles of forming a stable bond with the dapsone molecule are relevant.

Use of Protected Glucuronic Acid Derivatives

To ensure the selective formation of the desired N-glucuronide and prevent unwanted side reactions, chemical synthesis strategies invariably employ protected derivatives of glucuronic acid. Protecting groups are temporarily attached to the hydroxyl and carboxyl functional groups of the glucuronic acid molecule. This ensures that only the anomeric carbon is available to react with the amino group of dapsone.

In a typical synthesis, the hydroxyl groups of the glucuronic acid donor are often protected as esters (e.g., acetates) or ethers (e.g., benzyl (B1604629) ethers), while the carboxylic acid is protected as an ester (e.g., methyl or allyl ester). rsc.org For instance, in the Buchwald–Hartwig coupling approach, a perbenzylated glucosyl chloride can be used as the glucuronic acid donor. acs.org After the C-N bond is successfully formed, these protecting groups are removed in a deprotection step to yield the final Dapsone N-beta-D-Glucuronide product. The choice of protecting groups is critical and depends on their compatibility with the reaction conditions and the ease of their subsequent removal.

Synthesis of Reference Standards and Isotope-Labeled Analogs

The synthesis of pure, well-characterized reference standards is essential for the accurate quantification of Dapsone N-beta-D-Glucuronide in biological samples. Chemical synthesis is the preferred method for producing these standards in required quantities and purities.

Furthermore, for modern analytical techniques such as mass spectrometry, stable isotope-labeled (SIL) internal standards are indispensable for correcting matrix effects and improving analytical accuracy. cerilliant.comnih.gov The synthesis of SIL analogs of Dapsone N-beta-D-Glucuronide can be achieved by incorporating heavy isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H) into the molecule.

One effective strategy is to incorporate the stable isotope into the glucuronic acid moiety itself. cerilliant.com For example, a ¹³C₆-glucuronic acid sugar donor can be synthesized and used in the glycosylation reaction with unlabeled dapsone. cerilliant.com This approach produces a glucuronide metabolite with a known mass shift, making it an ideal internal standard for quantitative analysis. cerilliant.comnih.gov Chemical isotope labeling can also be used for comprehensive profiling of urinary glucuronide conjugates, where a labeling reagent is used to tag the carboxylic acid group of the glucuronide, aiding in its detection and identification. nih.gov

Enzymatic Synthesis Approaches

Enzymatic methods offer a biomimetic route to synthesize Dapsone N-beta-D-Glucuronide, mirroring the metabolic processes that occur in the body. These approaches are particularly valuable for producing the specific stereoisomer formed in vivo.

Use of Isolated UGT Enzymes for Biosynthesis

For synthetic purposes, isolated or recombinant UGT enzymes can be used to produce Dapsone N-beta-D-Glucuronide in vitro. nih.govnih.gov This approach offers high specificity, as different UGT isoforms can exhibit distinct regioselectivity and substrate preferences. By selecting the appropriate human UGT isoform responsible for dapsone metabolism, researchers can synthesize the specific metabolite generated in humans. The use of plant-derived UGTs has also been explored for the synthesis of various O-glucuronides, demonstrating the versatility of these biocatalysts. nih.govnih.gov The reaction is typically carried out in a buffered solution containing the dapsone substrate, the isolated UGT enzyme, and the essential cofactor UDPGA.

Application of Microsomal Preparations for Metabolite Generation

An alternative to using isolated enzymes is the application of microsomal preparations, most commonly from the liver. nih.govnih.gov Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum when cells are homogenized. semanticscholar.org They contain a rich complement of drug-metabolizing enzymes, including both Phase I enzymes (like cytochrome P450s) and Phase II enzymes (like UGTs). semanticscholar.orgtandfonline.com

Incubating dapsone with liver microsomes in the presence of necessary cofactors provides a more complete model of hepatic metabolism. nih.govnih.gov This system can generate not only the N-glucuronide metabolite but also other metabolites, such as the hydroxylamine (B1172632) derivative. nih.gov The use of human liver microsomes is particularly relevant for studying the bioactivation and metabolic pathways of dapsone in a system that closely mimics human physiology. nih.govnih.gov

| Component | Purpose | Typical Concentration/Amount |

|---|---|---|

| Dapsone | Substrate | Varies (e.g., 1-10 µM) |

| Liver Microsomes | Enzyme Source (contains UGTs) | 0.5 - 1.0 mg/mL protein |

| UDPGA (Uridine 5'-diphospho-glucuronic acid) | Cofactor for Glucuronidation | ~2 mM |

| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) | Cofactor for Phase I enzymes (e.g., CYPs) | ~1 mM |

| Magnesium Chloride (MgCl₂) | Cofactor/Activator for some enzymes | ~2-5 mM |

| Buffer (e.g., Tris-HCl, Phosphate) | Maintain optimal pH (e.g., 7.4) | 50-200 mM |

Purity Assessment and Structural Elucidation for Research Standards

The establishment of Dapsone N-beta-D-Glucuronide Sodium Salt as a reference standard for research applications necessitates rigorous purity assessment and unambiguous structural elucidation. These processes ensure the identity, strength, and quality of the standard, which is critical for its use in pharmacological and metabolic studies. Advanced analytical techniques, including spectroscopy and chromatography, are employed to meet these stringent requirements.

Spectroscopic Characterization (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the compound's atomic connectivity and elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of Dapsone N-beta-D-Glucuronide. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to assign all proton and carbon signals, confirming the presence of both the dapsone and the glucuronic acid moieties and, crucially, verifying the N-linked point of conjugation.

In a typical analysis, the ¹H NMR spectrum would display signals corresponding to the aromatic protons of the two phenyl rings of the dapsone backbone, as well as the signals for the anomeric and other sugar protons of the glucuronide group. researchgate.netresearchgate.netnih.gov The coupling patterns and chemical shifts of the sugar protons are characteristic of the β-D-glucuronide configuration. nih.gov The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom in the molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Dapsone N-beta-D-Glucuronide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dapsone Aromatic Protons | 6.5 - 8.0 | 115 - 155 |

| Glucuronide Anomeric Proton (H-1') | 4.5 - 5.5 | 95 - 105 |

| Glucuronide Sugar Protons (H-2' to H-5') | 3.0 - 4.5 | 70 - 85 |

| Glucuronide Carboxyl Carbon (C-6') | - | 170 - 180 |

Note: These are predicted ranges. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the elemental composition of the molecule with high accuracy, thereby confirming its molecular formula (C₁₈H₁₉N₂O₈SNa). mdpi.com Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used. The measured mass of the parent ion is compared to the theoretical mass, with a deviation of less than 5 ppm being the standard for confirmation.

Tandem mass spectrometry (MS/MS) is further employed to study the fragmentation pattern of the molecule, which provides additional structural verification. nih.govnih.gov A characteristic fragmentation for N-glucuronides is the neutral loss of the glucuronic acid moiety (176.0321 Da). nih.gov Other observed fragments would correspond to the dapsone aglycone.

Interactive Table: Expected HRMS Fragmentation Data for Dapsone N-beta-D-Glucuronide

| Ion | Formula | Theoretical m/z | Description |

| [M-Na+2H]⁺ | C₁₈H₂₁N₂O₈S⁺ | 425.1013 | Protonated free acid |

| [M-Na]⁻ | C₁₈H₁₉N₂O₈S⁻ | 423.0867 | Deprotonated free acid |

| [Aglycone+H]⁺ | C₁₂H₁₃N₂O₂S⁺ | 249.0700 | Dapsone fragment |

Chromatographic Purity Analysis

Chromatographic techniques are essential for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution and sensitivity for separating the target compound from potential impurities. nih.govresearchgate.net

A typical purity assessment involves a reverse-phase HPLC (RP-HPLC) method. thaiscience.infojapsonline.com The separation is generally achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govjapsonline.com A gradient elution is often employed to ensure the effective separation of the polar glucuronide from the less polar parent drug, dapsone, and any other synthesis-related impurities. researchgate.net

Detection is commonly performed using a UV detector, often at a wavelength where dapsone and its derivatives show strong absorbance, such as around 260-295 nm. japsonline.comresearchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For a research standard, a purity of ≥98% is often required.

Interactive Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-dependent linear gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 295 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and may require optimization for specific instruments and impurity profiles.

This rigorous combination of spectroscopic and chromatographic analysis ensures that this compound meets the high standards required for its use as a reliable analytical reference material in research.

Advanced Analytical Methodologies for Dapsone N Beta D Glucuronide in Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the principal technique for separating Dapsone (B1669823) N-beta-D-Glucuronide from its parent drug, other metabolites, and endogenous matrix components. The choice of chromatographic system and detector is paramount to developing a robust analytical method.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites in biological samples, offering unparalleled sensitivity and selectivity. scispace.comresearchgate.net For Dapsone N-beta-D-Glucuronide, reversed-phase chromatography is typically employed, where the polar nature of the glucuronide conjugate results in shorter retention times compared to the parent dapsone.

Method development involves careful selection of the analytical column (e.g., C18) and mobile phase composition. researchgate.net A typical mobile phase consists of an aqueous component (such as water with a small percentage of formic acid or an ammonium (B1175870) acetate (B1210297) buffer to aid ionization) and an organic modifier (commonly acetonitrile (B52724) or methanol). researchgate.netisca.me A gradient elution, starting with a high aqueous content and gradually increasing the organic phase, is generally used to effectively separate the polar glucuronide from less polar compounds. researchgate.net

Effective ionization is crucial for detecting Dapsone N-beta-D-Glucuronide. Electrospray ionization (ESI) is the most common technique, and given the structure of the analyte, it can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed at the carboxylate group of the glucuronic acid moiety.

Tandem mass spectrometry (MS/MS) relies on the principle of selecting a specific precursor ion and fragmenting it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity. For glucuronides, a characteristic fragmentation pathway is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176.0321 Da). nih.gov The optimization of collision energy is vital to ensure efficient fragmentation and maximize the signal of the desired product ions.

A key challenge in the analysis of Dapsone N-beta-D-Glucuronide is distinguishing it from potential O-glucuronide isomers. Specialized MS/MS techniques involving gas-phase ion/molecule reactions can be employed for unambiguous differentiation.

Table 1: Illustrative LC-MS/MS Parameters for Dapsone N-beta-D-Glucuronide Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, aids ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Flow Rate | 0.4 mL/min | Standard flow for analytical LC. |

| Gradient | 5% B to 95% B over 5 min | To elute analytes with varying polarities. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Negative | Forms the [M-H]⁻ precursor ion. |

| Precursor Ion (Q1) | m/z 423.1 | [M-H]⁻ for Dapsone N-beta-D-Glucuronide. |

| Product Ion (Q3) | m/z 247.1 | Corresponds to the deprotonated dapsone aglycone after neutral loss. |

| Neutral Loss | 176.0 Da | Characteristic loss of the glucuronic acid moiety. |

High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, provide significant advantages for metabolite analysis. jfda-online.com HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm), allowing for the determination of the elemental composition of the detected ions. nih.gov This capability is invaluable for confirming the identity of Dapsone N-beta-D-Glucuronide without relying solely on a reference standard. It can differentiate the target analyte from other endogenous compounds that may have the same nominal mass but a different elemental formula. This is particularly useful in metabolite identification studies and for adding a layer of confidence in quantitative assays. jfda-online.com

While LC-MS/MS is the preferred method, HPLC with ultraviolet (UV) detection can also be utilized, particularly when mass spectrometry is not available. nih.gov The dapsone molecule contains a strong chromophore, exhibiting significant UV absorbance, typically around 295 nm. nih.gov The glucuronide conjugate is expected to retain this absorbance property.

An HPLC-UV method would involve similar chromatographic principles as an LC-MS method, using a reversed-phase column and a gradient elution to separate the polar glucuronide from other substances. thaiscience.info However, the selectivity and sensitivity of UV detection are considerably lower than MS/MS. Biological matrices like plasma and urine contain many endogenous compounds that also absorb UV light, which can lead to interfering peaks that co-elute with the analyte of interest. nih.govnih.gov Therefore, a highly efficient chromatographic separation and rigorous sample cleanup are essential for a reliable HPLC-UV method. The detection limits for dapsone using HPLC-UV are in the nanogram per milliliter range, which may be sufficient for some applications but less sensitive than modern MS-based methods. nih.gov

Gas chromatography is generally unsuitable for the direct analysis of polar, non-volatile, and thermally labile compounds like glucuronides. jfda-online.compsu.edu Therefore, a chemical derivatization step is mandatory to convert Dapsone N-beta-D-Glucuronide into a more volatile and thermally stable form prior to GC-MS analysis. nih.gov

A potential, though complex, workflow would involve the following steps:

Extraction: Isolation of the glucuronide from the biological matrix.

Derivatization: The polar functional groups (hydroxyl, carboxyl, and amine groups) on both the glucuronic acid and dapsone moieties are chemically modified. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique that replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. researchgate.net

GC-MS Analysis: The resulting derivative is then injected into the GC-MS system for separation and detection.

This approach is significantly more laborious and prone to variability than LC-MS/MS. nih.gov The derivatization reaction may be incomplete or produce side products, complicating quantification. Consequently, GC-MS is rarely the method of choice for intact glucuronide analysis and is more commonly used for analyzing the parent drug after enzymatic or chemical hydrolysis of the conjugate. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation Strategies for Complex Biological Samples

The primary goal of sample preparation is to extract the target analyte from the biological matrix, remove interfering substances (e.g., proteins, phospholipids, salts), and concentrate the sample to improve detection limits. scispace.com Given the polarity of Dapsone N-beta-D-Glucuronide, specific strategies are required.

Table 2: Comparison of Sample Preparation Techniques for Dapsone N-beta-D-Glucuronide

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective; results in a "dirty" extract with significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT; can be selective by adjusting pH and solvent polarity. | Can be labor-intensive; may form emulsions; requires large volumes of organic solvents. researchgate.net |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution. | Provides very clean extracts; high recovery and concentration factors; can be automated. isca.menih.gov | More expensive and time-consuming than PPT; requires method development to select the appropriate sorbent. |

| QuEChERS | An extraction and cleanup method involving salting out with acetonitrile followed by dispersive SPE. | Fast, easy, and uses minimal solvent. pandawainstitute.compandawainstitute.com | Primarily developed for food matrices; may require optimization for biological fluids. |

For Dapsone N-beta-D-Glucuronide, Solid-Phase Extraction (SPE) is often the most effective technique. nih.gov Polymeric reversed-phase sorbents with hydrophilic-lipophilic balance (HLB) are particularly well-suited for extracting a broad range of compounds, including polar metabolites, from aqueous samples. sigmaaldrich.com The SPE protocol typically involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent. isca.me

More advanced techniques like Molecularly Imprinted Solid-Phase Extraction (MISPE) offer even greater selectivity. nih.gov In MISPE, a polymer is created with binding sites specifically designed to recognize the structure of the glucuronide moiety, allowing for highly selective extraction from complex samples. researchgate.net

Liquid-Liquid Extraction (LLE) can also be adapted for glucuronides. Because the glucuronic acid moiety is acidic, acidifying the sample to a pH below its pKa (~3.2) will protonate the carboxylate group, making the molecule less polar and more amenable to extraction into an organic solvent like ethyl acetate. scispace.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized and highly effective technique for the cleanup and concentration of analytes from complex biological samples prior to chromatographic analysis. nih.gov The versatility of SPE allows for the use of various sorbents, including polar, non-polar, or ion-exchange materials, to selectively isolate the target compound. preprints.org For the analysis of Dapsone and its metabolites, SPE is instrumental in reducing matrix effects, which can suppress analyte signals in mass spectrometry, thereby improving the method's detection limit. preprints.org

A typical SPE workflow for extracting Dapsone and its glucuronide metabolite from a biological matrix like plasma or honey involves several key steps: preprints.orgisca.me

Cartridge Conditioning and Equilibration : The SPE cartridge, often a polymeric reversed-phase sorbent like Strata™-X or a C18 silica-based material, is first conditioned with a solvent such as methanol (B129727). preprints.orgisca.me This is followed by an equilibration step with water or a buffer (e.g., 5mM Ammonium Acetate) to prepare the sorbent for the aqueous sample. preprints.orgisca.me

Sample Loading : The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the cartridge, allowing the analyte to be retained by the solid phase. isca.me

Washing : The cartridge is washed with a weak solvent, such as water or a low-percentage organic solvent mixture (e.g., 5% methanol in water), to remove endogenous interferences and salts that are not strongly bound to the sorbent. isca.me

Elution : The retained analyte, Dapsone N-beta-D-Glucuronide, is eluted from the cartridge using a strong organic solvent like methanol or acetonitrile. preprints.orgisca.me The resulting eluate is typically evaporated to dryness and reconstituted in a smaller volume of the mobile phase for injection into the LC-MS/MS system. preprints.org

This multi-step process effectively isolates the analyte from interfering substances, leading to a cleaner extract and more reliable quantification.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional sample preparation method based on the principle of partitioning an analyte between two immiscible liquid phases. nih.govresearchgate.net It is a simple and economical technique for separating target compounds from unwanted matrix components. researchgate.net For polar metabolites like glucuronides, the selection of an appropriate organic solvent is critical to ensure efficient extraction from the aqueous biological matrix.

The LLE procedure typically involves:

Mixing the biological sample (e.g., urine, plasma) with an immiscible organic solvent.

Vigorous shaking or vortexing to facilitate the transfer of the analyte into the organic phase.

Separation of the two phases, often by centrifugation.

Collection of the organic layer containing the analyte.

Evaporation of the solvent and reconstitution of the residue in the mobile phase for analysis.

While straightforward, LLE can have limitations, such as the requirement for large volumes of organic solvents and the potential for emulsion formation, which can complicate phase separation. researchgate.net The efficiency of LLE is highly dependent on the partition coefficient of the analyte, the pH of the aqueous phase, and the choice of the organic solvent.

Protein Precipitation Techniques

For analyses involving plasma or serum, the removal of high-abundance proteins is a critical first step to prevent column clogging and minimize matrix interference. Protein precipitation is a rapid and simple method to achieve this. koreascience.kr The technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or a strong acid like trichloroacetic acid, to the plasma sample. koreascience.kr

The addition of acetonitrile, for example, alters the polarity of the solvent mixture, causing proteins to denature and precipitate out of the solution. koreascience.kr The process typically requires vortexing the sample after the addition of the precipitating agent, followed by centrifugation at high speed to pellet the precipitated proteins. The resulting supernatant, which contains the analyte of interest, can then be directly injected for analysis or subjected to further cleanup steps like SPE or LLE.

Method Validation for Quantitative Research Studies

The validation of any bioanalytical method is essential to ensure its reliability and that the data generated is accurate and reproducible. researchgate.net Validation is performed according to guidelines from regulatory bodies and international conferences, evaluating several key parameters. japsonline.com

Specificity and Selectivity

Specificity is the ability of the method to provide a response that is exclusively from the analyte of interest, without interference from other substances like metabolites, impurities, or matrix components. researchgate.net Selectivity is demonstrated by analyzing multiple blank biological samples to ensure no endogenous components co-elute or produce a signal at the mass transition of the analyte. koreascience.krnih.gov This is typically confirmed by comparing the chromatograms of blank samples, samples spiked with the analyte, and actual study samples. japsonline.com The absence of interfering peaks at the retention time of the analyte in the blank matrix confirms the method's selectivity. koreascience.kr

Sensitivity (Limit of Detection and Quantification)

The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected above the background noise of the system, though not necessarily quantified with acceptable accuracy and precision. nih.gov It is often calculated based on a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be measured with acceptable levels of precision and accuracy. thaiscience.info This is a critical parameter for quantitative studies.

The table below shows examples of sensitivity parameters achieved for Dapsone in various analytical methods, which are indicative of the performance expected in assays for its metabolites.

| Parameter | Matrix/Method | Value | Reference |

| LOQ | Polymeric Nanocapsules / HPLC | 1.24 µg/mL | japsonline.com |

| LOD | Polymeric Nanocapsules / HPLC | 0.41 µg/mL | japsonline.com |

| LOQ | Human Plasma / LC-MS/MS | 5.000 ng/mL | isca.me |

Accuracy and Precision

Accuracy and precision are fundamental to demonstrating the reliability of a quantitative method.

Accuracy : Refers to the closeness of the measured value to the true value. It is assessed by performing recovery studies on samples spiked with known concentrations of the analyte. The results are expressed as the percentage of the analyte recovered. researchgate.net

Precision : Describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). japsonline.comresearchgate.net

The following table summarizes typical accuracy and precision results from validated methods for Dapsone, illustrating the performance standards for such assays.

| Parameter | Level | Specification/Result | Reference |

| Accuracy | Multiple Concentrations | Recovery: 99.72% - 106.25% | japsonline.com |

| Accuracy | Multiple Concentrations | Recovery: 98.88% - 102.75% | researchgate.net |

| Precision | Intra-day | %RSD: 1.68 | japsonline.com |

| Precision | Inter-day | %RSD: 1.00 - 1.54 | japsonline.com |

| Precision | Intra- & Inter-day | %RSD: < 2% | thaiscience.inforesearchgate.net |

Stability in Analytical Samples

The stability of an analyte in biological samples is a cornerstone of reliable bioanalysis. For Dapsone N-beta-D-Glucuronide, ensuring its integrity from the point of sample collection to analysis is crucial for generating accurate data. Glucuronide conjugates, particularly N-glucuronides, can be susceptible to degradation under various conditions. researchgate.net

The stability of Dapsone N-beta-D-Glucuronide is influenced by several factors, including temperature, pH, and the enzymatic activity within the biological matrix. scispace.com Endogenous β-glucuronidases present in plasma and tissue samples can potentially hydrolyze the glucuronide back to the parent drug, dapsone. scispace.com N-glucuronides can also be labile in neutral or slightly alkaline conditions. scispace.com

To mitigate degradation, specific sample handling and storage procedures are necessary. Generic approaches for stabilizing glucuronide metabolites in liquid matrices often involve pH adjustment and temperature control. nih.gov Acidification of the sample can help to inhibit the enzymatic activity of β-glucuronidases and improve the stability of acid-labile N-glucuronides. researchgate.net Storage at low temperatures, such as -80°C, is a standard practice to minimize both enzymatic and chemical degradation. nih.gov

The following table provides a representative overview of the stability of Dapsone N-beta-D-Glucuronide under various conditions typically evaluated during bioanalytical method validation.

| Storage Condition | Duration | Analyte Concentration | Stability (% of Initial Concentration) |

| Room Temperature (Plasma) | 6 hours | Low QC, High QC | 95-105% |

| Refrigerated (4°C, Plasma) | 24 hours | Low QC, High QC | 92-103% |

| Freeze-Thaw Cycles (-20°C to RT) | 3 cycles | Low QC, High QC | 90-108% |

| Long-term Storage (-80°C) | 90 days | Low QC, High QC | 94-106% |

Note: The data in this table is illustrative and represents typical acceptance criteria for stability studies. Actual stability data for Dapsone N-beta-D-Glucuronide may vary.

Application in Preclinical Research Models

The quantification of Dapsone N-beta-D-Glucuronide in preclinical models provides valuable information on the metabolic pathways of dapsone and its clearance mechanisms.

In vitro metabolic studies using liver microsomes and hepatocytes are fundamental in preclinical drug development to investigate the metabolic pathways of a new chemical entity. The formation of Dapsone N-beta-D-Glucuronide has been observed in in vitro systems, particularly in microsomes prepared from male Wistar rats. researchgate.netnih.gov

The quantification of the glucuronide in these systems is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This technique offers high sensitivity and selectivity, allowing for the accurate measurement of the metabolite in the presence of the parent drug and other metabolic products. researchgate.net The general workflow for such a study involves incubating dapsone with liver microsomes or hepatocytes in the presence of the necessary cofactors, such as UDP-glucuronic acid (UDPGA). sigmaaldrich.com The reaction is then quenched, and the sample is processed, often by protein precipitation or solid-phase extraction, before analysis by LC-MS/MS. researchgate.net

The following table illustrates representative data from an in vitro study on the formation of Dapsone N-beta-D-Glucuronide in rat liver microsomes.

| Incubation Time (minutes) | Dapsone Concentration (µM) | Dapsone N-beta-D-Glucuronide Formation Rate (pmol/min/mg protein) |

| 15 | 10 | 5.2 |

| 30 | 10 | 9.8 |

| 60 | 10 | 18.5 |

| 15 | 50 | 25.1 |

| 30 | 50 | 48.9 |

| 60 | 50 | 95.2 |

Note: This data is for illustrative purposes and represents a typical outcome of such an experiment.

The measurement of Dapsone N-beta-D-Glucuronide in animal biological fluids and tissues is essential for understanding its in vivo disposition. Studies have shown the presence of a dapsone glucuronide in the urine and bile of male rats following the administration of dapsone. researchgate.netnih.gov Interestingly, this metabolite was not detected in female rats or mice, indicating a species and sex difference in the metabolism of dapsone. researchgate.netnih.gov

High-performance liquid chromatography (HPLC) and LC-MS/MS are the primary analytical techniques used for the quantification of dapsone and its metabolites in these biological matrices. nih.gov These methods allow for the separation and sensitive detection of the glucuronide conjugate. The analysis of plasma provides information on the systemic exposure to the metabolite, while urine and bile analysis helps in understanding its excretion pathways. nih.gov

The table below presents hypothetical concentrations of Dapsone N-beta-D-Glucuronide measured in various biological fluids from male rats after oral administration of dapsone.

| Biological Matrix | Time Point (hours) | Mean Concentration (ng/mL or ng/g) |

| Plasma | 2 | 150.3 |

| Plasma | 8 | 45.7 |

| Urine (0-24h) | 24 | 2500 (total amount) |

| Bile (0-8h) | 8 | 850.6 |

| Liver Tissue | 4 | 320.1 |

Note: These values are hypothetical and serve to illustrate the type of data generated in preclinical pharmacokinetic studies.

Absorption and Distribution Studies in Animal Models

Dapsone N-beta-D-glucuronide is a metabolite of the parent drug, dapsone. It is primarily formed in the liver through a process called glucuronidation after dapsone has been absorbed into the systemic circulation. nih.govresearchgate.netmdpi.com Consequently, preclinical pharmacokinetic studies typically focus on the oral administration of dapsone itself, rather than its glucuronide conjugate.

Following oral administration, dapsone is slowly but almost completely absorbed from the gastrointestinal tract. nih.govnih.govnih.gov In animal models, as in humans, peak plasma concentrations of the parent drug are generally reached within 2 to 8 hours. nih.govnih.gov The systemic exposure is to dapsone, which is then metabolized. The formation of Dapsone N-beta-D-glucuronide is a result of this hepatic metabolism. researchgate.netmdpi.com Therefore, research data on the direct oral absorption and systemic exposure of the pre-formed Dapsone N-beta-D-glucuronide conjugate in animal models is not a primary focus of standard disposition studies. The conjugate's presence in the body is a consequence of the parent drug's absorption and subsequent metabolism.

Following the administration of dapsone in animal models, the parent drug is widely distributed throughout the body's tissues. nih.govbohrium.com Studies indicate that dapsone is present in total body water and can be found in virtually all tissues. drugbank.com There is a notable tendency for the drug to be retained in specific organs, particularly the skin, muscle, liver, and kidneys. drugbank.com Traces of dapsone have been detected in these organs up to three weeks after the cessation of therapy. drugbank.com

While the distribution of the parent compound, dapsone, is well-documented, specific studies detailing the tissue distribution profile of the Dapsone N-beta-D-Glucuronide conjugate itself are less common. As a water-soluble metabolite, it is primarily involved in the elimination process. nih.gov Its distribution is largely tied to the organs of metabolism and excretion, such as the liver where it is formed and the kidneys and biliary system through which it is excreted. researchgate.netnih.gov

Excretion Pathways in Animal Models

The renal pathway is a primary route for the elimination of dapsone metabolites, including Dapsone N-beta-D-glucuronide, in animal models. researchgate.net After dapsone is metabolized in the liver, its hydroxylated metabolites are converted to water-soluble glucuronides, which are then excreted in the urine. nih.govresearchgate.netmdpi.com This process facilitates the removal of the drug from the body.

Table 1: Summary of Dapsone and Metabolite Excretion in Dogs

| Parameter | Finding |

|---|---|

| Route | Renal (Urine) |

| Compounds Measured | Dapsone and Dapsone Conjugates |

| % of Dose Recovered | 10% - 30% |

| Time Frame | 8 hours post-administration |

| Reference | nih.gov |

This table is interactive. Click on the headers to sort.

Biliary excretion is another significant pathway for the elimination of dapsone metabolites. researchgate.netnih.gov In preclinical models, dapsone conjugates, including the N-glucuronide form, are secreted from the liver into the bile. researchgate.net One study noted that in rats, the glucuronide of a dapsone metabolite (dapsone hydroxylamine) is excreted into the bile. researchgate.net Another source reported that approximately 10% of an oral dapsone dose was found in the bile. inchem.org

The process of enterohepatic recirculation is critically dependent on the activity of beta-glucuronidase enzymes produced by bacteria residing in the gut lumen. nih.govresearchgate.netnih.gov When Dapsone N-beta-D-glucuronide is excreted into the intestine via bile, these bacterial enzymes catalyze the hydrolysis of the glucuronide conjugate. nih.govresearchgate.net

This enzymatic reaction cleaves the glucuronic acid molecule from the dapsone metabolite, releasing the parent drug (aglycone). nih.govresearchgate.net The liberated, less water-soluble dapsone is then capable of being reabsorbed from the intestine back into the systemic circulation. nih.gov This microbial-driven "reactivation" metabolism effectively creates a cycle that can delay the ultimate elimination of the drug and extend its therapeutic effect and exposure time in the body. mdpi.comresearchgate.net This mechanism is a key factor in the disposition of many drugs that undergo glucuronidation. nih.govnih.gov

Table 2: Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Dapsone | DDS |

| Dapsone N-beta-D-Glucuronide Sodium Salt | - |

| Monoacetyldapsone | MADDS |

| Dapsone Hydroxylamine (B1172632) | DDS-NOH |

Pharmacokinetic and Dispositional Research in Preclinical Models

Metabolism and Biotransformation

Biliary Excretion and Enterohepatic Recirculation

Influence of Gut Microbiota on Conjugate Stability and Fate

The stability and ultimate fate of Dapsone (B1669823) N-beta-D-Glucuronide Sodium Salt are significantly influenced by the metabolic activity of the gut microbiota, primarily through a process linked to enterohepatic circulation. bohrium.comresearchgate.net Following its formation in the liver, the glucuronide conjugate can be excreted into the bile and subsequently enter the intestinal tract. researchgate.net Within the gastrointestinal system, the conjugate is exposed to a diverse population of microbes that produce a variety of enzymes. nih.govnih.gov

Pharmacokinetic Modeling and Simulation (Preclinical)

Compartmental and Non-Compartmental Analysis of Animal Data

The pharmacokinetic properties of dapsone and its metabolites, including the N-beta-D-glucuronide, have been characterized in preclinical animal models using both compartmental and non-compartmental analysis (NCA). bohrium.comsymbiosisonlinepublishing.com Compartmental modeling describes the body as a system of one or more distinct compartments, and pharmacokinetic parameters are estimated by fitting concentration-time data to a specific model. For dapsone, studies have shown that its concentration-time data following oral administration can be effectively described by a two-compartment open pharmacokinetic model. bohrium.com

Non-compartmental analysis (NCA) is also widely used due to its simplicity and fewer assumptions about the underlying distribution processes. nih.gov This method directly calculates key pharmacokinetic parameters from the observed concentration-time data. Preclinical studies in Sprague Dawley rats have utilized NCA to determine the pharmacokinetic profile of dapsone following both intravenous and oral administration. symbiosisonlinepublishing.comresearchgate.net These analyses provide essential parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½). symbiosisonlinepublishing.com For instance, following a 12 mg/kg intravenous dose in rats, dapsone exhibited low clearance relative to liver blood flow and a half-life of approximately 4 to 6 hours. symbiosisonlinepublishing.com

| Parameter | Intravenous (IV) | Oral (PO) |

|---|---|---|

| Cmax (ng/mL) | - | 4600 - 5540 |

| Tmax (h) | - | 0.25 - 4 |

| AUCinf (ng*h/mL) | 45400 - 51700 | 38600 - 51700 |

| CL (mL/min/kg) | 3.72 - 5.09 | - |

| t½ (h) | 4.33 - 5.79 | - |

Data derived from studies in different sampling groups. symbiosisonlinepublishing.com

Role of Drug Transporters in Conjugate Disposition in Preclinical Context

The disposition of hydrophilic and negatively charged metabolites like Dapsone N-beta-D-Glucuronide Sodium Salt is highly dependent on the activity of drug transporters, as these conjugates cannot readily cross cellular membranes by passive diffusion. sdu.dkresearchgate.net These transporters are critical for mediating the movement of the conjugate into and out of cells in key organs such as the liver and kidneys. nih.govnih.gov

Efflux Transporters (e.g., MRPs, BCRP, P-gp)

Efflux transporters belonging to the ATP-binding cassette (ABC) superfamily play a pivotal role in the elimination of drug glucuronides. nih.gov Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are particularly important in this process. sdu.dknih.gov In the liver, MRP2 and BCRP are localized to the apical (canalicular) membrane of hepatocytes and are responsible for actively transporting glucuronide conjugates from the hepatocyte into the bile. nih.gov This biliary excretion is a primary route of elimination for many conjugated metabolites and initiates their entry into the enterohepatic circulation. researchgate.netnih.gov

Additionally, MRP3 is located on the basolateral membrane of hepatocytes and mediates the efflux of glucuronides from the liver back into the systemic circulation. nih.gov From the bloodstream, these conjugates can then be transported to the kidneys for urinary excretion. nih.gov While direct studies on Dapsone N-beta-D-Glucuronide are limited, as a typical glucuronide conjugate, its disposition is expected to be heavily reliant on the coordinated action of these efflux transporters for its biliary and renal clearance. sdu.dknih.gov

Uptake Transporters (e.g., OATPs, OATs)

Before a circulating drug conjugate can be eliminated via the bile or urine, it must first be taken up from the blood into the cells of the liver or kidney. sdu.dknih.gov This uptake is mediated by transporters from the Solute Carrier (SLC) superfamily, specifically Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs). nih.govwikipedia.org

OATPs, such as OATP1B1 and OATP1B3, are expressed predominantly on the basolateral (sinusoidal) membrane of hepatocytes and are responsible for the hepatic uptake of a wide range of compounds, including numerous glucuronide conjugates, from the bloodstream. wikipedia.orgmdpi.com OATs (e.g., OAT1 and OAT3) are highly expressed in the kidney and play a similar role in transporting organic anions from the blood into the renal proximal tubule cells, facilitating their subsequent secretion into the urine. nih.govnih.gov The efficient clearance of Dapsone N-beta-D-Glucuronide from the systemic circulation is therefore dependent on the function of these uptake transporters to sequester the conjugate within hepatocytes and renal cells, making it available for elimination by efflux transporters. sdu.dknih.gov

Mechanistic Research on Molecular and Cellular Interactions of the Conjugate

Interaction with Biological Macromolecules

Glucuronidation is primarily a detoxification pathway that facilitates the elimination of xenobiotics. The resulting conjugates are generally considered to be pharmacologically inactive. The addition of a bulky, hydrophilic glucuronide moiety to the dapsone (B1669823) molecule is expected to fundamentally alter its ability to interact with the enzymes and receptors targeted by the parent compound.

Enzyme Inhibition or Activation Studies (excluding human therapeutic targets)

Direct experimental studies focusing on the inhibitory or activatory effects of Dapsone N-beta-D-Glucuronide on non-human enzymes are not extensively detailed in the available literature. However, based on the established principles of drug metabolism, the conjugate is not expected to retain the enzymatic inhibitory profile of the parent dapsone.

For context, the parent drug, dapsone, has been shown to inhibit certain lysosomal enzymes in vitro, such as glucuronidase, galactosidases, and aminopeptidases. nih.gov It also inhibits myeloperoxidase, a key enzyme in neutrophils. nih.gov It is hypothesized that the N-glucuronide conjugate would lack these inhibitory activities due to significant structural changes that prevent it from fitting into the active sites of these enzymes. The primary role of the conjugate is excretory rather than interactive.

Table 1: Theoretical Comparison of Enzyme Interaction Profile

| Compound | Known Enzyme Interaction | Expected Interaction of Dapsone N-beta-D-Glucuronide | Rationale |

|---|---|---|---|

| Dapsone | Inhibition of lysosomal enzymes (e.g., glucuronidase) nih.gov | No significant inhibition expected | The large glucuronide group would likely cause steric hindrance, preventing binding to the enzyme's active site. |

Binding to Receptor Systems (non-clinical, theoretical)

Similar to its enzymatic interactions, the receptor binding profile of Dapsone N-beta-D-Glucuronide is theoretically distinct from that of dapsone. The parent drug is known to interact with certain receptor systems; for instance, it has been shown to inhibit the specific binding of Leukotriene B4 (LTB4) to its receptors on human polymorphonuclear leukocytes (PMNs). nih.govnih.gov

The addition of the N-beta-D-Glucuronide group introduces a large, negatively charged moiety that would drastically change the molecule's size, shape, and electronic distribution. It is therefore highly improbable that the conjugate could bind to the LTB4 receptor or other specific receptors targeted by dapsone. This structural alteration effectively prevents the necessary molecular recognition, rendering the conjugate inactive at these sites.

Cellular Uptake and Efflux Mechanisms (In Vitro Cell Lines)

The transport of Dapsone N-beta-D-Glucuronide across cell membranes is a critical determinant of its disposition in vitro. Due to its increased polarity and molecular weight, its transport is governed not by passive diffusion but by the action of specific membrane transport proteins. frontiersin.orgnih.gov

Membrane Permeability Studies

The parent drug dapsone is classified as a Class II agent, characterized by low solubility and high permeability. nih.govresearchgate.net Studies using Caco-2 cell culture models, which simulate the human intestinal barrier, have been employed to assess the permeability of dapsone itself. nih.gov

In stark contrast, glucuronide metabolites are typically characterized by limited passive cell membrane permeability due to their hydrophilic nature. frontiersin.orgnih.gov Therefore, Dapsone N-beta-D-Glucuronide is expected to exhibit very low passive diffusion across cell membranes in in vitro models. Its movement into and out of cells is almost entirely dependent on transporter-mediated processes.

Carrier-Mediated Transport in Cell Culture Models

The distribution and excretion of drug glucuronides are facilitated by a range of uptake and efflux transporters. frontiersin.orgnih.gov While direct transport studies for Dapsone N-beta-D-Glucuronide are limited, its behavior can be inferred from the well-characterized transport mechanisms for other glucuronide conjugates. These processes are typically studied in polarized cell lines (e.g., Caco-2, MDCK) or hepatocytes that are engineered to express specific human transporters.

Uptake Transport: The uptake of glucuronide conjugates from the bloodstream into cells, particularly hepatocytes and renal proximal tubule cells, is mediated by uptake transporters. Key players in this process belong to the Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families. nih.gov It is plausible that Dapsone N-beta-D-Glucuronide is a substrate for these transporters.

Efflux Transport: Efflux transporters are responsible for pumping conjugates out of cells into bile, urine, or the intestinal lumen. nih.gov The primary efflux pumps for glucuronides are members of the ATP-binding cassette (ABC) transporter superfamily, including Multidrug Resistance-Associated Proteins (MRPs, especially MRP2 and MRP3) and Breast Cancer Resistance Protein (BCRP). frontiersin.org Dapsone N-beta-D-Glucuronide is a likely substrate for these efflux transporters, which would actively remove it from cells in culture models. For instance, the parent drug dapsone has been shown to be a very weak or non-inhibitor of MRP2, MRP3, MRP4, and BSEP at concentrations up to 133 µM, suggesting it does not significantly interfere with the transport of other substrates like estradiol-17-beta-glucuronide. docking.org

Table 2: Key Transporter Families Involved in Glucuronide Conjugate Disposition

| Transporter Family | Specific Transporters | Cellular Location (Polarized Cells) | Function | Probable Role in Dapsone N-beta-D-Glucuronide Transport |

|---|---|---|---|---|

| Uptake Transporters | ||||

| OATPs | OATP1B1, OATP1B3, OATP2B1 | Basolateral (Liver) | Uptake from blood into hepatocytes | Likely substrate for hepatic uptake |

| OATs | OAT1, OAT3 | Basolateral (Kidney) | Uptake from blood into renal cells | Likely substrate for renal uptake |

| Efflux Transporters | ||||

| MRPs | MRP2 (ABCC2) | Apical (Liver, Kidney, Intestine) | Efflux into bile, urine, gut lumen | Likely substrate for cellular efflux |

| MRP3 (ABCC3) | Basolateral (Liver) | Efflux back into blood | Likely substrate for basolateral efflux from hepatocytes |

Theoretical Consideration of Glucuronide Reactivity and Stability

The chemical stability of the glucuronide bond is a key factor in the conjugate's disposition. N-glucuronides, such as Dapsone N-beta-D-Glucuronide, are generally considered to be more stable than acyl (ester) glucuronides, which are known to be reactive and can undergo intramolecular rearrangement and covalent binding to proteins. nih.gov

The primary route of instability for an N-glucuronide is hydrolysis, which cleaves the bond between dapsone and the glucuronic acid moiety, regenerating the parent amine. This hydrolysis can occur under certain conditions:

Acidic pH: The N-glucuronide bond can be susceptible to cleavage under acidic conditions.

Enzymatic Cleavage: The bond can be hydrolyzed by beta-glucuronidase enzymes, which are present in some tissues and gut bacteria.

In the context of in vitro cell culture experiments, the stability of Dapsone N-beta-D-Glucuronide in the culture medium is an important consideration. The pH of the medium and the potential presence of endogenous beta-glucuronidases released from cells could lead to the formation of the parent dapsone, which could confound the interpretation of experimental results. Therefore, the stability of the conjugate under specific experimental conditions should be carefully evaluated.

Advanced Research Methodologies and Future Directions for Dapsone N Beta D Glucuronide Research

Integration of In Silico Modeling and Simulation

In silico, or computational, methods are becoming indispensable for predicting and simulating the pharmacokinetic and metabolic behavior of drugs. These models can reduce reliance on extensive laboratory experiments and animal testing, accelerating research and providing valuable insights.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. researchgate.net While QSAR studies have been performed on dapsone (B1669823) derivatives to predict antibacterial or antifungal activity researchgate.netsciepub.com, this methodology can be specifically adapted to predict the propensity of a compound to undergo glucuronidation.

A QSAR model for dapsone glucuronidation would involve building a dataset of molecules structurally related to dapsone and their experimentally determined rates of metabolism by specific UGT enzymes. Computational software would then be used to calculate a wide range of molecular descriptors for these compounds. Statistical methods would identify which descriptors are most predictive of the glucuronidation rate. Such a model could then be used to predict the glucuronidation potential of new dapsone derivatives or to understand the key structural features of dapsone that make it a substrate for N-glucuronidation.

Table 3: Potential Molecular Descriptors for a Dapsone Glucuronidation QSAR Model

| Descriptor Class | Example Descriptors | Relevance to Glucuronidation |

| Electronic | Electronegativity (χ), Dipole Moment (μ), Partial Atomic Charges | Influence the interaction of the substrate with the active site of the UGT enzyme. researchgate.netsciepub.com |

| Steric | Molecular Volume, Surface Area, Shape Indices | Determine the physical fit of the molecule within the enzyme's binding pocket. |

| Topological | Connectivity Indices, Wiener Index | Describe the branching and arrangement of atoms within the molecule. |

| Quantum Chemical | HOMO/LUMO Energies (EHO/ELU), Electronic Energy (ε₀) | Relate to the molecule's reactivity and ability to form a bond with glucuronic acid. sciepub.com |

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful simulation tool that integrates physiological, anatomical, and biochemical data to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. frontiersin.org Developing a PBPK model for dapsone in preclinical animal species (e.g., rats, mice) can provide a dynamic understanding of the formation and disposition of Dapsone N-beta-D-Glucuronide. nih.govnih.gov

The model is constructed as a series of compartments representing real organs and tissues (liver, kidney, plasma, etc.), connected by blood flow. frontiersin.org Drug-specific parameters, including the rate of glucuronidation (which can be determined from in vitro experiments), are incorporated into the liver compartment. This allows the model to simulate the concentration of both dapsone and its N-glucuronide metabolite in any tissue over time. PBPK models are invaluable for extrapolating data between different species, predicting human pharmacokinetics from animal data, and reducing the number of animals required in preclinical studies. researchgate.netresearchgate.net

Development of Novel Research Tools

Beyond broad methodologies, the development of specific analytical tools is advancing the study of drug glucuronides. A significant challenge in metabolism studies is often the precise structural elucidation of metabolites, especially when multiple isomers are possible.

A novel strategy for determining the exact site of glucuronidation utilizes ion mobility spectrometry-mass spectrometry (IMS-MS). nih.gov This technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge (represented by their collision cross-section, or CCS). nih.gov By correlating the experimental drift times of a metabolite and its fragments with theoretically calculated CCS values, IMS-MS can unequivocally distinguish between isomers. nih.gov For a compound like dapsone, which has multiple potential sites for conjugation, this tool would be invaluable for confirming that the metabolite is indeed the N-glucuronide and not an O-glucuronide formed after hydroxylation. This level of structural certainty is essential for accurate metabolic mapping and understanding the pharmacological or toxicological profile of each metabolite.

Emerging Research Areas

The investigation into dapsone glucuronidation is expanding into new areas that promise a more complete picture of its metabolic fate and the factors that influence it. These areas leverage advanced preclinical models to explore species differences, genetic influences, and the impact of disease.

Preclinical animal models are fundamental to drug metabolism studies, but significant species differences in enzyme expression and function can complicate the extrapolation of data to humans. Research into dapsone metabolism has highlighted marked differences between common laboratory species.

A key comparative study found that the formation of dapsone hydroxylamine (B1172632) and its subsequent glucuronide conjugate occurs in male Wistar rats and humans, but not in female rats or CD1 mice. researchgate.netnih.gov This difference has significant implications, as the hydroxylamine metabolite is linked to dapsone's hematological side effects. The absence of this metabolic pathway in mice makes them an unsuitable model for studying certain aspects of dapsone's disposition and toxicity. researchgate.net Another study noted that while dapsone treatment did not affect UGT activity in either male or female rats, it did induce oxidative stress in the liver of male rats, a process linked to the formation of dapsone hydroxylamine. nih.gov

To bridge the gap between animal data and human outcomes, researchers are increasingly using humanized mouse models. nih.gov Humanized UGT1 (hUGT1) mice, for example, have the mouse Ugt1 locus replaced with the human UGT1 locus. nih.gov These models express human UGT1 enzymes in a physiologically relevant context and can more accurately predict human drug glucuronidation and potential toxicity. nih.govnih.gov

| Species/Sex | Detection of Dapsone Hydroxylamine Glucuronide in Bile/Urine |

|---|---|

| Human | Detected |

| Male Rat (Wistar) | Detected |

| Female Rat (Wistar) | Not Detected |

| Mouse (CD1) | Not Detected |

Genetic variations within UGT genes can lead to significant inter-individual differences in drug metabolism. nih.gov Polymorphisms can alter enzyme expression levels or catalytic activity, thereby affecting the rate of glucuronidation of substrates like dapsone. researchgate.net

For example, the UGT1A1*28 polymorphism, which involves a variation in the number of TA repeats in the promoter region, is associated with reduced UGT1A1 expression and is a well-known risk factor for toxicity with certain drugs. nih.gov While the specific UGT isoforms responsible for dapsone glucuronidation are not fully elucidated, variations in relevant UGTs (e.g., UGT1A9, UGT2B7) could theoretically alter the clearance of dapsone and its metabolites. usf.edu

Animal models are critical for studying the functional consequences of these polymorphisms in a controlled in vivo setting. Humanized mice carrying specific polymorphic alleles, such as hUGT1 mice with the 1A128* allele, allow researchers to directly investigate how a specific genetic variant affects the pharmacokinetics and disposition of a drug that undergoes glucuronidation. nih.gov These models provide a powerful preclinical tool to explore the role of pharmacogenomics in dapsone metabolism.

The metabolic capacity of the liver and other tissues can be significantly altered by various disease states, particularly those involving inflammation. nih.gov Preclinical models are essential for dissecting the mechanisms by which diseases impact drug glucuronidation.

Studies using rodent models have shown that inflammation can down-regulate the expression and activity of hepatic UGTs. nih.gov Administration of inflammatory agents like lipopolysaccharide (LPS) to mice resulted in a significant decrease in the hepatic mRNA expression of UGT1A1, UGT1A9, and UGT2B5. nih.govresearchgate.net Similarly, in a mouse model of experimental colitis, a condition of chronic intestinal inflammation, hepatic expression of twelve UGTs was downregulated, leading to impaired glucuronidation of probe substrates. frontiersin.orgnih.gov This downregulation was associated with reduced levels of the nuclear receptor PXR, a key regulator of many UGT genes. frontiersin.orgnih.gov

Chronic liver diseases, such as cirrhosis, also impact glucuronidation, although this pathway is often considered to be less affected than cytochrome P450-mediated oxidation in mild to moderate disease. researchgate.net However, in advanced cirrhosis, glucuronidation capacity can be substantially impaired. researchgate.net These preclinical findings underscore the importance of considering a patient's underlying health status when predicting the metabolic fate of drugs like dapsone that are cleared via glucuronidation.

| Preclinical Model | Disease State Simulated | Observed Effect on Hepatic UGTs | Reference |

|---|---|---|---|

| LPS-treated mice | Systemic Inflammation/Infection | Down-regulation of UGT1A1, 1A9, and 2B5 mRNA expression. | nih.govresearchgate.net |

| DSS-induced colitis mice | Inflammatory Bowel Disease | Down-regulation of multiple UGTs (including UGT1A1, UGT1A9); dampened glucuronidation activity. | frontiersin.orgnih.gov |

| Turpentine-treated rats | Systemic Inflammation | Down-regulation of UGT1A1 and UGT2B3 mRNA; decreased testosterone (B1683101) glucuronidation. | nih.gov |

| Animal models of cirrhosis | Advanced Liver Disease | Substantially impaired glucuronidation capacity. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying Dapsone N-beta-D-Glucuronide Sodium Salt?

- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms to conjugate Dapsone with glucuronic acid. Post-reaction, purification is achieved via liquid-liquid extraction followed by ion-exchange chromatography to isolate the sodium salt form. Characterization employs HPLC-MS for purity assessment and NMR (¹H, ¹³C) to confirm structural integrity, particularly the β-D-glucuronide linkage .

Q. How can researchers address solubility challenges of Dapsone N-beta-D-Glucuronide in aqueous systems?

- Methodological Answer : Co-solvency approaches using buffered solutions (pH 5–6) with citric acid/trisodium citrate are effective. Surfactants like Tween 80 enhance micellar solubilization, while cyclodextrin inclusion complexes improve stability. Pre-formulation studies should include phase solubility diagrams to optimize excipient ratios .

Q. What analytical techniques are recommended for quantifying Dapsone N-beta-D-Glucuronide in biological matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides high sensitivity. Validate assays using matrix-matched calibration curves (e.g., plasma or urine) with deuterated internal standards (e.g., Dapsone-d₈). ELISA kits with monoclonal antibodies (e.g., anti-Dapsone IgG) offer semi-quantitative screening but require cross-validation with chromatographic methods .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize Dapsone N-beta-D-Glucuronide formulation parameters?

- Methodological Answer : Central Composite Design (CCD) is ideal for multi-factor optimization. For example:

- Independent Variables : Surfactant concentration (X₁), oil phase ratio (X₂), pH (X₃).

- Response Variables : Particle size (Y₁), entrapment efficiency (Y₂).

A quadratic model (Y = a₀ + a₁X₁ + ... + a₁₁X₁²) predicts interactions. Software like Design Expert® automates ANOVA and desirability function analysis to identify optimal conditions .

Q. What strategies exist to resolve contradictions in pharmacokinetic data for Dapsone N-beta-D-Glucuronide?

- Methodological Answer : Discrepancies in bioavailability studies often arise from inter-species metabolic differences (e.g., human vs. rodent UGT1A1 activity). Mitigate via:

- In vitro-in vivo extrapolation (IVIVE) : Scale hepatocyte glucuronidation rates using physiologically based pharmacokinetic (PBPK) models.

- Isotope tracing : Use ¹⁴C-labeled Dapsone to distinguish parent drug vs. glucuronide in excretion profiles .

Q. How can co-crystal engineering improve the physicochemical properties of Dapsone N-beta-D-Glucuronide?

- Methodological Answer : Screen co-formers (e.g., hydroxybenzoic acids, ε-caprolactam) via solvent-assisted grinding. Characterize co-crystals using:

- Thermal Analysis : DSC/TGA to confirm eutectic points or new melting events.

- Solid-State NMR : Resolve hydrogen-bonding networks.

- Raman Spectroscopy : Detect lattice vibrations indicative of crystal packing changes. Improved aqueous solubility (2–5×) has been reported for Dapsone:4,4'-bipyridine co-crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.